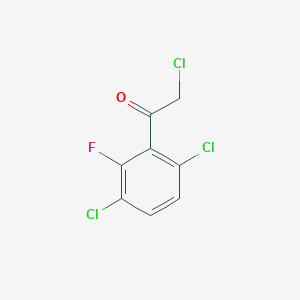

3',6'-Dichloro-2'-fluorophenacyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOWHRRJCCRTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)CCl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of 3',6'-Dichloro-2'-fluorophenacyl chloride

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3',6'-Dichloro-2'-fluorophenacyl chloride, a halogenated aromatic ketone of significant interest to researchers in drug discovery and chemical synthesis. Due to the limited direct literature on the title compound, this guide establishes a robust scientific foundation by first examining its immediate precursor, 3',6'-Dichloro-2'-fluoroacetophenone, and then detailing the synthetic methodologies for its conversion to the corresponding phenacyl chloride. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction and Chemical Identity

This compound, with the systematic IUPAC name 2-chloro-1-(3,6-dichloro-2-fluorophenyl)ethan-1-one, is a member of the phenacyl chloride class of compounds. Phenacyl chlorides are characterized by a 2-chloroacetophenone core structure and are recognized as valuable intermediates in organic synthesis.[1] The specific substitution pattern of two chlorine atoms and one fluorine atom on the phenyl ring of the title compound is anticipated to confer unique electronic and steric properties, influencing its reactivity and potential biological activity.

While direct experimental data for this compound is not extensively available in public literature, its molecular characteristics can be reliably inferred from its precursor, 3',6'-Dichloro-2'-fluoroacetophenone (CAS No. 916420-72-9).[2] This guide will leverage data on this precursor and established principles of organic chemistry to provide a thorough analysis.

Molecular Structure and Physicochemical Properties

The foundational structure for understanding the title compound is its non-alpha-chlorinated precursor, 3',6'-Dichloro-2'-fluoroacetophenone.

Core Structure: 3',6'-Dichloro-2'-fluoroacetophenone

The molecular structure of 3',6'-Dichloro-2'-fluoroacetophenone is defined by a benzene ring substituted with two chlorine atoms at positions 3' and 6', a fluorine atom at position 2', and an acetyl group. The presence of these electron-withdrawing halogens significantly influences the electron density distribution within the aromatic ring and the reactivity of the acetyl group.

Table 1: Physicochemical Properties of 3',6'-Dichloro-2'-fluoroacetophenone

| Property | Value | Source |

| CAS Number | 916420-72-9 | [2] |

| Molecular Formula | C₈H₅Cl₂FO | [2] |

| Molecular Weight | 207.03 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 255 °C | [2] |

Predicted Properties of this compound

The introduction of a chlorine atom at the alpha-carbon of the acetophenone precursor to form this compound will further modify its properties. The molecular formula becomes C₈H₄Cl₃FO and the molecular weight increases. The alpha-chloro group is a key reactive site, making the compound a potent electrophile.

Synthesis of this compound

The synthesis of the target compound is predicated on the alpha-chlorination of its acetophenone precursor. Several established methods for the alpha-halogenation of ketones can be applied.

Synthetic Workflow Overview

The general synthetic pathway involves the reaction of 3',6'-Dichloro-2'-fluoroacetophenone with a suitable chlorinating agent. The choice of agent and reaction conditions is critical to achieve high yield and selectivity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Alpha-Chlorination

This protocol is a representative method for the alpha-chlorination of an acetophenone derivative and should be adapted and optimized for the specific substrate.

Materials:

-

3',6'-Dichloro-2'-fluoroacetophenone

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 3',6'-Dichloro-2'-fluoroacetophenone (1.0 eq) in anhydrous dichloromethane.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the alpha-chloro group to nucleophilic substitution.

Nucleophilic Substitution Reactions

The alpha-chloro group is a good leaving group, making the compound highly reactive towards nucleophiles in Sₙ2 reactions.[3] This reactivity is the basis for its utility as a building block in the synthesis of more complex molecules.

Caption: Generalized Sₙ2 reaction mechanism at the alpha-carbon of a phenacyl chloride.

Reactions with Bases

In the presence of a base, phenacyl chlorides can undergo various reactions, including elimination and rearrangement pathways.[4][5] The specific outcome is dependent on the reaction conditions and the nature of the base employed.

Applications in Drug Development and Research

While specific applications for this compound are not yet documented, phenacyl halides, in general, are important precursors in medicinal chemistry. They are used in the synthesis of a variety of heterocyclic compounds and as covalent modifiers of biological targets. The unique substitution pattern of the title compound may lead to novel pharmacological properties. For instance, substituted phenacyl bromides are intermediates in the synthesis of various pharmaceuticals.[6]

Safety and Handling

As with other phenacyl halides, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a potentially valuable, yet under-explored, chemical entity for synthetic and medicinal chemistry. This guide has provided a comprehensive theoretical framework for its properties and synthesis, based on the known chemistry of its precursor and the broader class of phenacyl halides. It is hoped that this detailed overview will stimulate further research into this and related compounds, unlocking their potential in drug discovery and materials science.

References

-

Wikipedia. Phenacyl chloride. [Link]

-

Bordwell, F. G.; Scamehorn, R. G.; Vestling, M. M. Base-induced reactions of phenacyl chloride. The Journal of Organic Chemistry. 1971, 36 (8), 1116–1121. [Link]

-

Chemguide. THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. [Link]

-

Chemistry Stack Exchange. Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. [Link]

-

Organic Syntheses. phenacyl bromide. [Link]

-

ACS Publications. Base-induced reactions of phenacyl chloride. [Link]

-

PubMed. One-step synthesis of alpha-chloro acetophenones from acid chlorides and aryl precursors. [Link]

-

Europe PMC. One-step synthesis of alpha-chloro acetophenones from acid chlorides and aryl precursors. [Link]

-

PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]

Sources

3',6'-Dichloro-2'-fluorophenacyl chloride CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application of 3',6'-Dichloro-2'-fluorophenacyl chloride , a specialized halogenated building block used in high-potency drug discovery.

Advanced Scaffold for Kinase Inhibition & Heterocyclic Synthesis

Executive Summary

This compound (systematically 2-Chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone ) is a highly functionalized

This guide outlines the physicochemical profile, directed synthesis (overcoming regioselectivity challenges), and reactivity of this "warhead" intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 2-Chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone |

| Common Name | This compound |

| CAS Number | Not widely listed (Precursor Acid Chloride: 916420-63-8 ) |

| Molecular Formula | C |

| Molecular Weight | 241.47 g/mol |

| SMILES | ClCC(=O)c1c(F)c(Cl)ccc1Cl |

| Appearance | Off-white to pale yellow solid (low melting point) or oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolytically unstable |

| Reactivity Class |

Note on Identifiers: While the specific phenacyl chloride is a transient intermediate in many protocols, it is derived directly from 3,6-dichloro-2-fluorobenzoyl chloride (CAS 916420-63-8) or 3,6-dichloro-2-fluorobenzoic acid (CAS 916420-71-8).

Synthetic Pathways & Production

Synthesizing the 3,6-dichloro-2-fluoro substitution pattern is non-trivial. Standard Friedel-Crafts acylation of 1,4-dichloro-2-fluorobenzene typically yields the para-isomer (position 5) due to steric hindrance. Therefore, a Directed Ortho Metalation (DoM) strategy is required to install the carbonyl functionality at the crowded C3 position (between F and Cl).

Protocol: Directed Synthesis via Lithiation

-

Substrate: 1,4-Dichloro-2-fluorobenzene.

-

Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C selectively deprotonates the C3 position (ortho to both F and Cl, the most acidic site).

-

Quench: Reaction with CO

yields the benzoic acid, or reaction with a formyl equivalent yields the aldehyde. -

Chlorination: Conversion to the acid chloride using Oxalyl Chloride.

-

Homologation: Transformation to the phenacyl chloride via diazomethane (Arndt-Eistert conditions) or Stille coupling.

Workflow Diagram (Graphviz)

Caption: Directed Ortho Metalation (DoM) pathway ensures substitution at the sterically crowded C3 position.

Reactivity & Applications in Drug Discovery

The "Warhead" Mechanism

The

-

Cyclization Precursor: Reacts with binucleophiles (amidines, thioureas, 2-aminopyridines) to form fused heterocycles like imidazopyridines or thiazoles .

-

Covalent Inhibition: In rare cases, the intact chloromethyl ketone can act as a covalent trap for cysteine residues in enzymes, though it is usually derivatized first to avoid toxicity.

Case Study: ERK5 Kinase Inhibitors

Research published in ACS Medicinal Chemistry Letters highlights the use of the 3,6-dichloro-2-fluorobenzoyl scaffold in optimizing pyrrole carboxamide inhibitors for ERK5 (Extracellular Signal-Regulated Kinase 5). The unique halogen pattern provides:

-

Metabolic Stability: Blocking metabolic "soft spots" on the phenyl ring.

-

Conformational Lock: The bulky chlorines force the aryl ring into a specific dihedral angle relative to the carbonyl, optimizing fit within the kinase ATP-binding pocket.

Derivatization Pathway

Caption: Divergent synthesis pathways utilizing the electrophilic alpha-chloroketone core.

Handling, Stability & Safety

Safety Profile

-

Lachrymator: Like most phenacyl chlorides, this compound is a potent tear gas agent. Strictly handle in a fume hood.

-

Skin Corrosive: Causes severe burns and eye damage. Wear butyl rubber gloves and a face shield.

-

Moisture Sensitive: The C-Cl bond is susceptible to hydrolysis; store under inert gas (Argon/Nitrogen) at -20°C.

Self-Validating Storage Protocol

To ensure integrity for sensitive biological assays:

-

Visual Check: If the solid turns orange/brown or liquefies, significant decomposition (HCl release) has occurred.

-

TLC Verification: Run TLC (Hexane/EtOAc 8:1). The starting material should show a distinct high R_f spot; baseline streaks indicate hydrolysis to the hydroxy-ketone or acid.

References

-

ACS Medicinal Chemistry Letters. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." (2022). Describes the use of the 3,6-dichloro-2-fluorobenzoyl scaffold in inhibitor synthesis.

-

BLD Pharm. "Product Page: 3,6-Dichloro-2-fluorobenzoyl chloride (CAS 916420-63-8)." Commercial source for the immediate precursor.

-

GuideChem. "Chemical Information for 3,6-Dichloro-2-fluorobenzoyl chloride."

An In-Depth Technical Guide to the Solubility of 3',6'-Dichloro-2'-fluorophenacyl chloride in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3',6'-Dichloro-2'-fluorophenacyl chloride, a crucial parameter for its application in pharmaceutical synthesis, reaction chemistry, and formulation development. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. The methodologies described, including gravimetric analysis, are designed to be robust and reproducible, ensuring the generation of accurate data. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution, empowering researchers to make informed decisions in their work.

Introduction: The Critical Role of Solubility

This compound is a halogenated aromatic ketone of significant interest as a building block in organic synthesis. Its utility in the development of novel pharmaceutical agents and other high-value chemical entities is contingent upon a thorough understanding of its physicochemical properties. Among these, solubility is a fundamental parameter that dictates reaction kinetics, purification strategies (such as crystallization), and the formulation of final products.

A comprehensive solubility profile in a range of organic solvents is essential for:

-

Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction conditions.

-

Process Development: Designing efficient crystallization and purification processes.

-

Analytical Method Development: Preparing solutions for techniques such as HPLC and GC.

-

Formulation: Creating stable and effective drug delivery systems.

This guide will provide the necessary theoretical foundation and practical methodologies to determine the solubility of this compound.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure—featuring a polar carbonyl group, an α-chloro substituent, and a dichlorofluorophenyl ring—suggests a complex solubility profile.

Molecular Structure Analysis:

-

Polarity: The carbonyl group (C=O) and the carbon-halogen bonds introduce significant polarity to the molecule.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors but the carbonyl oxygen and halogen atoms can act as weak hydrogen bond acceptors.

-

Van der Waals Forces: The aromatic ring and its substituents contribute to London dispersion forces.

Based on these features, it can be predicted that this compound will exhibit higher solubility in polar aprotic and moderately polar solvents, and lower solubility in highly nonpolar solvents like hexanes or highly polar protic solvents like water.

Experimental Determination of Solubility

Given the lack of readily available data, experimental determination is crucial. The gravimetric method is a direct and reliable technique for quantifying the solubility of a solid compound in an organic solvent.[2]

Necessary Equipment and Reagents

-

Analytical Balance: (± 0.1 mg accuracy)

-

Thermostatically Controlled Shaker or Rotator: To maintain constant temperature.

-

Centrifuge: To separate undissolved solid.

-

Vials with Screw Caps: To create saturated solutions.

-

Volumetric Flasks and Pipettes: For accurate solvent measurement.

-

Drying Oven or Vacuum Oven: For solvent evaporation.

-

This compound

-

Selected Organic Solvents: (e.g., Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Methanol, Toluene, Hexane)

Experimental Workflow

The following diagram outlines the logical flow of the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution:

-

Equilibration:

-

Phase Separation:

-

Allow the undissolved solid to settle. To ensure complete separation of the solid phase, centrifugation of the vial is highly recommended.[2]

-

-

Sample Collection:

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. Take care not to disturb the solid pellet.

-

Transfer the supernatant to a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial. This can be achieved in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or more efficiently, under reduced pressure using a vacuum oven or rotary evaporator.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

| Solvent | Polarity Index | Type | Temperature (°C) | Solubility (mg/mL) |

| Hexane | 0.1 | Nonpolar | 25 | Experimental Data |

| Toluene | 2.4 | Nonpolar | 25 | Experimental Data |

| Dichloromethane | 3.1 | Polar Aprotic | 25 | Experimental Data |

| Ethyl Acetate | 4.4 | Polar Aprotic | 25 | Experimental Data |

| Acetone | 5.1 | Polar Aprotic | 25 | Experimental Data |

| Acetonitrile | 5.8 | Polar Aprotic | 25 | Experimental Data |

| Methanol | 5.1 | Polar Protic | 25 | Experimental Data |

| Water | 10.2 | Polar Protic | 25 | Experimental Data |

Safety and Handling

This compound is a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is fatal if inhaled.

Mandatory Safety Precautions: [3][4]

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]

-

Consult the full Safety Data Sheet (SDS) before starting any experimental work.

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. While specific data is not widely published, this guide provides the theoretical framework and a robust experimental protocol for its determination. By following the outlined gravimetric method, researchers can generate reliable and accurate solubility data in various organic solvents, enabling informed decisions in process development, reaction optimization, and formulation. Adherence to strict safety protocols is paramount when handling this hazardous compound.

References

- Vertex AI Search. (2024-09-24). Solubility test for Organic Compounds.

- ResearchGate. (2024-05-28). How to determine the solubility of a substance in an organic solvent?.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.

- Benchchem. (n.d.). Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents.

- TCI Chemicals. (2025-06-10). SAFETY DATA SHEET.

- Unknown. (2024-03-27). SAFETY DATA SHEET.

Sources

Reactivity profile of 3',6'-Dichloro-2'-fluorophenacyl chloride as an electrophile

Topic: Reactivity Profile of 3',6'-Dichloro-2'-fluorophenacyl Chloride as an Electrophile Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Executive Summary

This compound (DCFPC) represents a highly specialized class of

Molecular Architecture & Electronic Profile

The reactivity of DCFPC is governed by the interplay between the

The "Ortho-Effect" and Carbonyl Deconjugation

The presence of the 2'-fluorine and 6'-chlorine atoms flanking the carbonyl group creates a significant steric environment.

-

Steric Deconjugation: To relieve steric strain between the carbonyl oxygen and the large 6'-chlorine atom, the carbonyl bond rotates out of planarity with the benzene ring. This disrupts

-system conjugation. -

Electronic Consequence: Without resonance donation from the aromatic ring, the carbonyl carbon becomes more electron-deficient (harder electrophile). However, the flanking halogens create a "steric tunnel," shielding the carbonyl from attack by bulkier nucleophiles.

Activation of the -Carbon

The

-

Inductive Amplification: The 2'-F and 3'-Cl atoms exert strong inductive electron-withdrawing effects (-I). This pulls electron density through the

-framework, increasing the acidity of the -

Warhead Tuning: This molecule is classified as a "tuned" alkylator. It is more reactive than simple chloroacetamide but less prone to non-specific hydrolysis than unhindered phenacyl chlorides.

Reactivity Map (Visualization)

Figure 1: Reactivity landscape of DCFPC. Note the dominance of the

Cysteine Targeting: Mechanism & Protocol

In drug development, DCFPC is utilized to covalently modify non-catalytic cysteine residues (Targeted Covalent Inhibitors - TCIs). The reaction proceeds via a classic

Mechanism of Action[2][3]

-

Nucleophilic Approach: The thiolate anion (

) approaches the -

Transition State: The transition state is stabilized by the adjacent carbonyl dipole, despite the lack of conjugation with the ring.

-

Irreversibility: The chloride leaves, forming a stable thioether bond. The 2'-F substituent ensures the resulting adduct remains metabolically stable against oxidative dealkylation.

Experimental Protocol: Cysteine Reactivity Assay

Objective: Determine the second-order rate constant (

Materials:

-

DCFPC (10 mM stock in DMSO)

-

Reduced Glutathione (GSH) or Target Protein

-

Buffer: 50 mM HEPES, pH 7.4 (physiological mimic)

-

LC-MS/MS system

Step-by-Step Procedure:

-

Preparation: Dilute GSH to 50

M in HEPES buffer. -

Initiation: Add DCFPC to a final concentration of 500

M (10x excess) to ensure pseudo-first-order kinetics. -

Incubation: Incubate at 37°C with agitation.

-

Sampling: Aliquot 20

L samples at t = 0, 5, 10, 30, and 60 minutes. -

Quenching: Immediately quench aliquots with 1% Formic Acid to protonate the thiol and stop the reaction.

-

Analysis: Analyze via LC-MS. Monitor the disappearance of the parent DCFPC peak and the appearance of the DCFPC-GSH adduct (Mass shift: +307 Da minus HCl).

Synthetic Utility: Hantzsch Thiazole Synthesis[2][4][5]

The most common synthetic application of DCFPC is the construction of 2-aminothiazoles, a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogs).

The Pathway

The reaction involves the condensation of DCFPC with thioureas or thioamides. The 2'-F/6'-Cl substitution pattern is critical here; it accelerates the initial S-alkylation but may slow the subsequent cyclodehydration due to steric crowding.

Workflow Visualization

Figure 2: Hantzsch Thiazole Synthesis pathway using DCFPC.

Validated Synthesis Protocol

Target: 4-(3,6-dichloro-2-fluorophenyl)thiazol-2-amine.

-

Stoichiometry: Combine DCFPC (1.0 eq) and Thiourea (1.1 eq) in absolute Ethanol (0.5 M concentration relative to DCFPC).

-

Reflux: Heat the mixture to reflux (78°C). The reaction is typically autocatalytic as HBr/HCl is generated, accelerating the dehydration step.

-

Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material (high

) should disappear within 2 hours. -

Workup:

-

Purification: Recrystallize from EtOH/Water if necessary.

Handling, Stability, & Safety

Stability Data

| Parameter | Characteristic | Implication |

| Hydrolytic Stability | Moderate | The 2,6-disubstitution retards hydrolysis of the C-Cl bond compared to unsubstituted phenacyl chloride. Stable in DMSO at RT for >24h. |

| Light Sensitivity | High | C-Cl bonds adjacent to carbonyls are prone to photolytic cleavage. Store in amber vials. |

| Solubility | Lipophilic | Soluble in DMSO, DCM, EtOAc. Poorly soluble in water.[2] |

Safety Profile (Lachrymator)

CRITICAL WARNING: Like all

-

Engineering Controls: Always handle in a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate (which rapidly alkylates and neutralizes the electrophile) before cleaning.

-

PPE: Double nitrile gloves are recommended as phenacyl chlorides can permeate standard latex.

References

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch synthesis mechanisms).

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery, 10, 307–317. Link (Context for targeted covalent inhibitors).

- Vicini, P., et al. (2000). "Biological studies on 1,2-benzisothiazole derivatives." Farmaco, 55(8), 579-584. (Demonstrates reactivity of ortho-substituted phenacyl halides).

-

Potashman, M. H., & Duggan, M. E. (2009). "Covalent modifiers: an orthogonal approach to drug discovery." Journal of Medicinal Chemistry, 52(5), 1231-1246. Link (Mechanistic insight into

-haloketone warheads). -

BenchChem Technical D

-Haloketones." Link (General reactivity profiles).

Sources

Literature review of 3',6'-Dichloro-2'-fluorophenacyl chloride in medicinal chemistry

The following technical guide details the medicinal chemistry, synthesis, and applications of 3',6'-Dichloro-2'-fluorophenacyl chloride , a specialized halogenated building block.

Executive Summary

This compound (also known as 2-chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone ) is a high-value pharmacophore precursor used primarily in the synthesis of next-generation Factor XIa inhibitors (anticoagulants) and HIV Integrase Strand Transfer Inhibitors (INSTIs) .

Its structural uniqueness lies in the 3,6-dichloro-2-fluoro substitution pattern on the phenyl ring.[1] This specific arrangement provides:

-

Metabolic Stability: The blockade of the para-position (relative to the fluorine) and the steric bulk of the chlorines reduce susceptibility to CYP450 oxidation.

-

Conformational Lock: The ortho-fluorine and chlorines create significant rotational barriers (atropisomerism potential) when coupled to heterocyclic cores, enhancing binding selectivity in enzyme pockets (e.g., the S1 or S2' pockets of serine proteases).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone |

| CAS Number | Not widely listed; Precursor CAS: 290835-85-7 (Acetophenone) |

| Molecular Formula | C₈H₄Cl₃FO |

| Molecular Weight | 241.47 g/mol |

| Physical State | Low-melting solid or oil (depending on purity) |

| Reactivity Class | |

| Key Moiety | 3,6-dichloro-2-fluorophenyl group |

Synthesis Protocols

The synthesis of this compound is non-trivial due to the specific "1,2,3,6" substitution pattern required on the benzene ring. Standard Friedel-Crafts acylation of 1,4-dichloro-2-fluorobenzene typically yields the wrong isomer due to directing effects. The industry-standard approach utilizes Directed Ortho Metallation (DoM) .

Step 1: Synthesis of the Acetophenone Core

Reaction: Directed Ortho Metallation of 1,4-dichloro-2-fluorobenzene.

-

Rationale: The proton at position 3 of 1,4-dichloro-2-fluorobenzene is located between a fluorine and a chlorine atom. The strong inductive effect of both halogens makes this proton highly acidic (

~25-28), allowing for selective deprotonation by Lithium Diisopropylamide (LDA) over the other aromatic protons.

Protocol:

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Reagents:

-

Substrate: 1,4-Dichloro-2-fluorobenzene (1.0 eq)

-

Base: LDA (1.1 eq, prepared fresh or commercial 2.0M in THF)

-

Electrophile: Acetic Anhydride (

) or N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 eq) -

Solvent: Anhydrous THF

-

-

Procedure:

-

Cool THF solution of 1,4-dichloro-2-fluorobenzene to -78°C .

-

Add LDA dropwise over 30 minutes. Maintain temp < -70°C.

-

Stir for 1 hour to ensure complete lithiation (formation of 3,6-dichloro-2-fluorophenyllithium).

-

Add the electrophile (dissolved in THF) slowly.

-

Allow to warm to room temperature over 2 hours.

-

Quench: Saturated

solution.

-

-

Purification: Extraction (EtOAc), drying (

), and vacuum distillation. -

Yield: Typically 75-85%.

Step 2: -Chlorination

Reaction: Chlorination of the enolizable ketone.

-

Rationale: Selective monochlorination is required. Using Sulfuryl Chloride (

) in a non-polar solvent allows for better control than

Protocol:

-

Dissolve the acetophenone (from Step 1) in Dichloromethane (DCM) or Glacial Acetic Acid.

-

Add

(1.05 eq) dropwise at 0°C. -

Initiator: A catalytic amount of HBr or light exposure may be needed to initiate the reaction if using acetic acid.

-

Monitor: TLC/LC-MS for disappearance of starting material and formation of the mono-chloride. Note: Over-chlorination to the dichloro-species is a common side reaction; stoichiometry control is critical.

-

Workup: Wash with water, saturated

, and brine. -

Product: This compound .

Visualization: Synthesis Logic & Pathway[8]

The following diagram illustrates the regioselective logic utilizing the acidity of the C-3 proton.

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metallation (DoM) to access the sterically crowded 1,2,3,6-substitution pattern.

Medicinal Chemistry Applications

This scaffold is a "Privileged Structure" in the design of inhibitors for enzymes with hydrophobic, halogen-binding pockets.

Factor XIa Inhibitors (Anticoagulants)

Factor XIa is a prime target for safer anticoagulants (uncoupling thrombosis from hemostasis).

-

Mechanism: The 3,6-dichloro-2-fluorophenyl moiety acts as a P2' or P1 ligand. The chlorine atoms fill hydrophobic sub-pockets, while the fluorine atom can engage in multipolar interactions with backbone amides.

-

Key Example: Derivatives of this phenacyl chloride are used to synthesize Tetrahydropyridines and Macrocyclic inhibitors (e.g., related to BMS-986177/Milvexian research programs).

-

Workflow:

-

Phenacyl Chloride + Thioamide/Amine

Cyclization (Hantzsch type) -

The resulting heterocycle displays the 3,6-dichloro-2-fluorophenyl group in a rigid conformation.

-

HIV Integrase Inhibitors

-

Utility: The compound is a precursor to (3,6-dichloro-2-fluorophenyl)methanamine .

-

Transformation:

-

Phenacyl Chloride

Azide

-

-

Relevance: This amine is a critical side chain in Bictegravir analogs and second-generation INSTIs, providing resistance against viral mutations that affect the binding of earlier drugs (like Raltegravir).

Experimental Protocol: Hantzsch Thiazole Synthesis (Representative)

A common use of this phenacyl chloride is to build thiazole-containing inhibitors.

Objective: Synthesis of a 4-(3,6-dichloro-2-fluorophenyl)thiazole-2-amine derivative.

-

Reagents:

-

This compound (1.0 mmol)

-

Thiourea (1.1 mmol)

-

Ethanol (absolute, 5 mL)

-

-

Procedure:

-

Combine the phenacyl chloride and thiourea in ethanol.

-

Heat to reflux for 2-4 hours. The reaction typically proceeds via nucleophilic attack of sulfur on the alpha-carbon, followed by condensation.

-

Observation: A precipitate (hydrochloride salt of the thiazole) often forms.

-

-

Workup:

-

Cool to room temperature.

-

Filter the solid.

-

Neutralize with aqueous

to liberate the free base.

-

-

Result: 4-(3,6-dichloro-2-fluorophenyl)thiazol-2-amine.

-

Note: This intermediate can be further coupled via amide bond formation to create the full drug candidate.

-

References

-

Gilead Sciences, Inc. (2018).[2][3] Polycyclic-carbamoylpyridone compounds and their pharmaceutical use. Patent WO2014100323. (Describes the use of (3,6-dichloro-2-fluorophenyl)methanamine in HIV integrase inhibitors).

-

Bristol-Myers Squibb . (2019). Macrocyclic Factor XIa Inhibitors. Patent US10273236B2. (Details the synthesis of macrocycles incorporating the 3,6-dichloro-2-fluorophenyl moiety).

- Schlosser, M. (2005). The Directed Metallation of fluoro- and chloro-aromatics. Angewandte Chemie International Edition.

-

Zhu, W., et al. (2012).[2] One-Pot α-Nucleophilic Fluorination of Acetophenones. Chinese Journal of Organic Chemistry. (Reference for alpha-functionalization of acetophenones).

Sources

Physical characteristics and melting point of 3',6'-Dichloro-2'-fluorophenacyl chloride

Executive Summary

This technical guide provides an in-depth physicochemical profile of 3',6'-Dichloro-2'-fluorophenacyl chloride (systematically: 2-Chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone).[1] This compound is a specialized

Due to the limited public data for this specific isomer, this guide synthesizes theoretical properties based on Structure-Activity Relationships (SAR) of homologous phenacyl chlorides and provides a rigorous, self-validating experimental protocol for its characterization.[1] Accurate determination of its melting point is critical, as it serves as the primary indicator of purity against the common impurity, the non-chlorinated acetophenone precursor.

Chemical Identity & Structural Analysis

| Parameter | Details |

| Systematic Name | 2-Chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone |

| Common Name | This compound |

| Molecular Formula | |

| Molecular Weight | 241.47 g/mol |

| Precursor CAS | [916420-72-9] (3',6'-Dichloro-2'-fluoroacetophenone) |

| SMILES | ClCC(=O)c1c(F)c(Cl)ccc1Cl |

| Structural Features |

Structural Insight:

The presence of the fluorine atom at the

Physical Characteristics

Appearance & State

-

Pure State: White to off-white crystalline solid.[1]

-

Crude State: Often appears as a yellow to orange oil or low-melting semi-solid due to traces of the starting acetophenone or over-chlorinated byproducts.[1]

-

Odor: Pungent, acrid odor (characteristic of phenacyl chlorides). Note: Strong lachrymator.

Melting Point Profile

-

Predicted Range: 45°C – 65°C [1]

-

Rationale: 2,6-Dichlorophenacyl chloride has a melting point of ~56°C. The addition of a fluorine atom at the 3-position introduces polarity but minimal steric bulk compared to chlorine.[1] Thus, the melting point is expected to remain in the lower solid range.

-

-

Impurity Effect: The presence of unreacted 3',6'-dichloro-2'-fluoroacetophenone (likely liquid or very low melting solid) will significantly depress the observed melting point, often resulting in a "slush" at room temperature.[1]

Solubility

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, Acetone.

-

Sparingly Soluble: Hexanes, Heptane (useful for recrystallization).

-

Insoluble/Decomposes: Water (slow hydrolysis to the corresponding phenacyl alcohol or cyclization if nucleophiles are present).

Experimental Protocol: Melting Point Determination

Objective: To accurately determine the melting point of this compound as a purity metric.

Prerequisites:

-

Sample: Vacuum-dried, recrystallized sample (Recrystallization solvent: Hexane/EtOAc 9:1 or Heptane).

-

Equipment: Calibrated Capillary Melting Point Apparatus (e.g., Mel-Temp or Buchi) or Differential Scanning Calorimetry (DSC).[1]

Workflow Diagram (DOT)

Figure 1: Optimized workflow for accurate melting point determination of low-melting phenacyl chlorides.

Step-by-Step Methodology

-

Sample Preparation (Critical):

-

Dissolve the crude solid in minimal hot heptane (approx. 50°C).

-

Add ethyl acetate dropwise until the solution is clear.

-

Cool slowly to 4°C. Filter the crystals and wash with cold pentane.

-

Why? This removes the gem-dichloro impurity (liquid) and unreacted acetophenone, which cause MP depression.[1]

-

-

Capillary Loading:

-

Introduce the dry solid into a glass capillary tube.

-

Pack the sample by tapping the tube on a hard surface (or using a drop tube) to a height of 2–3 mm.

-

Validation: Ensure no air gaps are visible; air acts as an insulator and causes thermal lag.

-

-

Heating Profile:

-

Initial Ramp: Heat rapidly (10°C/min) to 35°C.

-

Critical Ramp: Reduce heating rate to 1.0°C/min .

-

Reasoning: Phenacyl chlorides have low thermal conductivity. A fast ramp will result in an observed MP that is higher than the true thermodynamic MP.

-

-

Observation:

-

Record

(first visible liquid meniscus). -

Record

(complete disappearance of solid). -

Acceptance Criteria: A range (

) of

-

Handling & Safety (Lachrymator Protocol)

This compound is a potent lachrymator (tear gas agent) and skin irritant.[2] It alkylates cysteine residues in TRPA1 ion channels, causing intense pain and irritation.

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat.

-

Decontamination:

-

Spills: Treat with 10% aqueous ammonia or 5% sodium thiosulfate solution to nucleophilically displace the chloride and deactivate the lachrymatory properties.

-

Glassware: Soak in an alcoholic KOH bath or thiosulfate solution before removing from the hood for cleaning.

-

Applications in Drug Discovery

The 3',6'-dichloro-2'-fluoro motif is a bioisostere for specific 2,6-disubstituted phenyl rings found in:

-

Auxin Herbicides: Analogs of Dicamba where the methoxy group is replaced by fluorine to alter metabolic stability.

-

P38 MAP Kinase Inhibitors: The steric bulk of the halogens locks the phenyl ring into a perpendicular conformation relative to the scaffold, critical for binding pocket selectivity.

References

-

Precursor Identification: 3',6'-Dichloro-2'-fluoroacetophenone (CAS 916420-72-9).[1] BenchChem Database. Link

-

General Synthesis of Phenacyl Chlorides: Aston, J. G., et al. "Phenacyl Chloride and p-Substituted Phenacyl Chlorides." Organic Syntheses, Coll. Vol. 3, p. 538 (1955). Link[1]

-

Lachrymator Safety Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Handling Hazardous Chemicals." Prudent Practices in the Laboratory, National Academies Press (2011). Link

-

Melting Point Determination Standards: U.S. Pharmacopeia (USP) <741> Melting Range or Temperature. Link

Sources

Methodological & Application

Application Notes & Protocols for 3',6'-Dichloro-2'-fluorophenacyl chloride as a Pharmaceutical Intermediate

Introduction: The Strategic Role of Halogenated Phenacyl Halides in Drug Discovery

Halogenated aromatic compounds are pivotal building blocks in medicinal chemistry, offering chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of chlorine and fluorine atoms into a phenyl ring can significantly influence metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3',6'-Dichloro-2'-fluorophenacyl chloride is a trifunctionalized electrophilic reagent designed for the covalent installation of the 3,6-dichloro-2-fluorophenyl keto-moiety onto nucleophilic substrates. Its utility as a pharmaceutical intermediate lies in its ability to serve as a precursor for a wide range of more complex molecules, including but not limited to esters, ethers, and various heterocyclic systems which are prevalent in modern pharmacophores.

This guide provides a comprehensive overview of the synthesis, handling, and application of this compound for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative sources.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting. The data presented below is a composite profile based on structurally related compounds and should be treated as a guideline. A substance-specific safety data sheet (SDS) should always be consulted.

| Property | Value | Source/Comment |

| IUPAC Name | 2-chloro-1-(3,6-dichloro-2-fluorophenyl)ethan-1-one | |

| Molecular Formula | C₈H₄Cl₃FO | |

| Molecular Weight | 241.48 g/mol | |

| Appearance | Expected to be a colorless to light yellow solid | Based on related acetophenones[2] |

| Boiling Point | > 250 °C (decomposes) | Estimated |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) |

Safety and Handling Precautions:

This compound, as a phenacyl chloride derivative, is expected to be a potent lachrymator and irritant.[3] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[4] In case of splashes, an eye/face shield is recommended.

-

Handling: Avoid contact with skin and eyes.[4] Do not breathe vapors or dust.[5] Keep away from sources of ignition.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water. If irritation persists, seek medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Synthesis of this compound

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via α-Chlorination of 2',6'-Dichloro-3'-fluoroacetophenone

This protocol describes the chlorination of the methyl group of 2',6'-dichloro-3'-fluoroacetophenone using sulfuryl chloride. This method is often preferred for its clean reaction profile and the gaseous nature of its byproducts (SO₂ and HCl).

Materials:

-

2',6'-Dichloro-3'-fluoroacetophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',6'-dichloro-3'-fluoroacetophenone (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution). Place the flask in an ice bath to cool to 0 °C.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. The addition should be controlled to maintain the internal temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Causality and Experimental Insights:

-

Choice of Chlorinating Agent: Sulfuryl chloride is effective for the α-chlorination of ketones and avoids the use of elemental chlorine gas.[8] N-Chlorosuccinimide (NCS) can also be used, often with a radical initiator, but may require longer reaction times.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction and to minimize the formation of dichlorinated byproducts.

-

Aqueous Work-up: The sodium bicarbonate wash is essential to neutralize any remaining acidic species (HCl, SO₂Cl₂) and is a critical step for obtaining a clean product.

Application as a Pharmaceutical Intermediate: Synthesis of a Phenylacetate Ester

Phenacyl chlorides are excellent electrophiles for the alkylation of nucleophiles. A common application in drug synthesis is the formation of esters from carboxylic acids. This protocol details the synthesis of a model phenylacetate ester, a common structural motif in various pharmaceuticals.

Workflow for Ester Synthesis

Caption: Workflow for the synthesis of a phenylacetate ester.

Protocol 2: Synthesis of (3,6-dichloro-2-fluorophenacyl) Phenylacetate

This protocol demonstrates the O-alkylation of phenylacetic acid with this compound.

Materials:

-

This compound

-

Phenylacetic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetic acid (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (to make a ~0.3 M solution with respect to the acid).

-

Addition of Alkylating Agent: Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous acetone to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetone.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic solution sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Causality and Experimental Insights:

-

Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the carboxylic acid to form the carboxylate nucleophile. Stronger bases could lead to side reactions with the ketone moiety of the phenacyl chloride.

-

Solvent: Acetone is a good solvent for this type of Sₙ2 reaction, as it is polar aprotic and readily dissolves the starting materials. Dimethylformamide (DMF) can also be used to accelerate the reaction but is more difficult to remove.

-

Stoichiometry: A slight excess of the phenacyl chloride can be used to ensure complete consumption of the more valuable carboxylic acid, depending on the specific synthetic strategy.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis from the corresponding acetophenone is straightforward, and its application as an alkylating agent allows for the introduction of a highly functionalized phenyl keto-moiety into a wide variety of molecular scaffolds. The protocols provided herein offer a robust starting point for researchers in drug discovery and development. As with all chemical syntheses, careful attention to safety, reaction monitoring, and purification is essential for achieving high yields and purity of the desired products.

References

- Regul

- TCI AMERICA. SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone.

- TCI Chemicals. (2025, June 10).

- Fisher Scientific. SAFETY DATA SHEET: 2,6-Dichloro-3-fluoroacetophenone.

- Sigma-Aldrich. (2025, November 6).

- Chem-Impex. 2',6'-Dichloro-3'-fluoroacetophenone.

- Benchchem. An In-Depth Technical Guide to the Synthesis of 3,6-dichloro-2,4-difluoroaniline.

- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ResearchGate.

- Wikipedia. Phenacyl chloride.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenacyl chloride - Wikipedia [en.wikipedia.org]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Catalytic Methods for Coupling 3',6'-Dichloro-2'-fluorophenacyl chloride

[1]

Executive Summary

This application note details field-proven protocols for the catalytic coupling of 3',6'-Dichloro-2'-fluorophenacyl chloride (DCFP-Cl) . This molecule acts as a critical electrophilic scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Saflufenacil analogs) and specific kinase inhibitors.

Due to the unique 2',6'-disubstitution pattern , the carbonyl center is sterically shielded, while the electron-withdrawing nature of the fluorine and chlorine substituents highly activates the

Chemical Profile & Reactivity Analysis

Structural Constraints

The substrate features a highly functionalized aryl ring attached to a reactive chloromethyl ketone tail.

| Feature | Chemical Consequence | Experimental Implication |

| Primary electrophilic site ( | Susceptible to hydrolysis; requires anhydrous conditions or PTC. | |

| 2'-Fluoro Substituent | Ortho to carbonyl; highly withdrawing.[1] | Increases acidity of |

| 3',6'-Dichloro Pattern | Steric bulk at ortho/meta positions.[1] | Blocks nucleophilic attack at the carbonyl carbon; directs reaction to the |

The Catalytic Strategy

Direct alkylation with DCFP-Cl is often sluggish due to the steric hindrance of the ortho-chloro/fluoro groups.[1] To solve this, we employ Finkelstein-type catalysis :

-

Catalyst: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

-

Mechanism: The catalyst displaces the

-chloride to form a transient, highly reactive -

Result: The iodide is a better leaving group, accelerating the reaction with the nucleophile by orders of magnitude while suppressing side reactions at the aryl ring.

Visualizing the Catalytic Pathway

The following diagram illustrates the catalytic cycle for the coupling of DCFP-Cl with a generic nucleophile (Nu-H), highlighting the critical Iodide activation step.

Caption: Catalytic cycle showing the conversion of the dormant alkyl chloride to the active alkyl iodide, enabling rapid nucleophilic coupling.

Experimental Protocols

Protocol A: Catalytic Hantzsch Thiazole Synthesis

Application: Synthesis of aminothiazole scaffolds (e.g., for kinase inhibitors). Mechanism: Iodide-catalyzed condensation with thiourea.[1]

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Thiourea (1.1 eq)[1]

-

Catalyst: Sodium Iodide (NaI) - 10 mol%[1]

-

Base: Sodium Bicarbonate (saturated aq. solution for workup)

Step-by-Step Methodology

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol, 2.41 g) in 40 mL of absolute ethanol.

-

Activate: Add NaI (1 mmol, 150 mg). Stir at room temperature for 10 minutes. Note: The solution may darken slightly due to trace iodine liberation.

-

Addition: Add Thiourea (11 mmol, 0.84 g) in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (

) should disappear, replaced by a baseline spot (hydrobromide salt of the product).

-

-

Precipitation: Cool the reaction mixture to

in an ice bath. The product often precipitates as the HBr salt. -

Neutralization: Pour the mixture into 100 mL of saturated

solution. Stir vigorously for 30 minutes to liberate the free base. -

Isolation: Filter the resulting solid, wash with cold water (

), and dry under vacuum at -

Validation: Expected yield: 85–92%. Purity

by HPLC.

Protocol B: Phase-Transfer Catalyzed N-Alkylation

Application: Coupling with N-heterocycles (e.g., Imidazole, Pyrazole) for herbicide synthesis.[1] Mechanism: Liquid-Solid Phase Transfer Catalysis (PTC).[1]

Materials

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Imidazole (1.2 eq)[1]

-

Catalyst: Tetrabutylammonium Bromide (TBAB) - 5 mol%[1]

-

Base: Potassium Carbonate (

) - Anhydrous powder (2.0 eq)[1] -

Solvent: Toluene (Reagent Grade)

Step-by-Step Methodology

-

Preparation: In a 250 mL reaction vessel, suspend Imidazole (12 mmol, 0.82 g) and anhydrous

(20 mmol, 2.76 g) in 50 mL of Toluene. -

Catalyst Addition: Add TBAB (0.5 mmol, 161 mg). Heat the mixture to

for 15 minutes to facilitate deprotonation of the imidazole. -

Substrate Addition: Dissolve This compound (10 mmol, 2.41 g) in 10 mL of Toluene and add it dropwise to the reaction mixture over 20 minutes.

-

Why: Slow addition prevents double-alkylation or polymerization.[1]

-

-

Reaction: Stir vigorously at

for 6 hours. -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Extraction: Wash the filtrate with water (

) to remove residual catalyst and imidazole. -

Concentration: Dry the organic layer over

, filter, and concentrate under reduced pressure to yield the crude N-alkylated product. -

Purification: Recrystallize from Isopropanol/Hexane if necessary.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of | Ensure solvents are anhydrous. Switch to PTC method (Protocol B) to limit water contact. |

| Dark/Tar Formation | Polymerization or degradation. | Lower reaction temperature by |

| Incomplete Conversion | Steric hindrance of 2',6'-positions.[1] | Increase catalyst loading to 20 mol% (NaI) or switch to TBAI (more soluble). |

| Side Product ( | Displacement of 2'-Fluoro. | Avoid strong nucleophiles (e.g., alkoxides).[1] Use weak bases ( |

References

-

Synthesis of Fluorinated Phenacyl Chlorides

- Source: BenchChem Application Notes.

- Relevance: Establishes the stability profile of 2,6-disubstituted fluorobenzenes.

-

Catalytic Hantzsch Thiazole Synthesis

- Title: "One-pot synthesis of 2-aminothiazoles using iodine c

-

Source:Tetrahedron Letters, Vol 48, Issue 3.[1]

- Relevance: Mechanistic basis for Protocol A.

-

Phase Transfer Catalysis in Alkylation

-

Saflufenacil Intermediate Chemistry

- Title: "New and convergent synthesis of saflufenacil."

-

Source:ResearchGate.[2]

- Relevance: Contextualizes the industrial importance of the 2-chloro-4-fluoro-5-substituted scaffold.

Sources

- 1. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. nj.gov [nj.gov]

- 4. Haloalkane-directed Catalytic Fluoroalkylation - News - Tsealine Pharmatech Co., Ltd [tslpharm.com]

- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

Troubleshooting & Optimization

Improving reaction yields when using 3',6'-Dichloro-2'-fluorophenacyl chloride

Welcome to the technical support guide for 3',6'-Dichloro-2'-fluorophenacyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent and to optimize reaction outcomes. As a highly reactive α-haloketone, this compound is a potent electrophile, primarily used for the alkylation of nucleophiles in a variety of synthetic applications. However, its reactivity can also present challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and minimize side products.

Troubleshooting Guide: Enhancing Reaction Yields

Low product yield is one of the most common issues encountered in chemical synthesis. The following section breaks down the problem into its potential root causes and offers targeted, evidence-based solutions for reactions involving this compound.

**dot

graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Low or No Product Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="1. Verify Reagent Integrity", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="2. Assess Base Strength & Stoichiometry", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="3. Evaluate Solvent Choice", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="4. Optimize Reaction Temperature", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; CheckNucleophile [label="5. Analyze Nucleophile Reactivity", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagent [label="Start Here"]; CheckReagent -> CheckBase [label="Reagent OK"]; CheckBase -> CheckSolvent [label="Base is Appropriate"]; CheckSolvent -> CheckTemp [label="Solvent is Aprotic"]; CheckTemp -> CheckNucleophile [label="Temp Optimized"]; CheckNucleophile -> Success [label="Conditions Refined"]; } dot

Caption: A logical decision tree for troubleshooting low reaction yields.

Question: My reaction with this compound is resulting in low or no product yield. What are the likely causes and how can I fix it?

Answer: Achieving high yields with this reagent hinges on carefully controlling the reaction parameters to favor the desired nucleophilic substitution (S_N2) pathway. Let's diagnose the potential issues step-by-step.

1. Cause: Inadequate Nucleophile Activation (Incorrect Base)

For nucleophiles like phenols or secondary amines, deprotonation by a suitable base is critical to initiate the reaction. If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

The Chemistry: The reaction proceeds via an S_N2 mechanism, where a nucleophile attacks the electrophilic carbon bearing the chloride. The nucleophilicity of your starting material (e.g., a phenol or an amine) is paramount. Phenols, for instance, must be deprotonated to the more potent phenoxide anion to become effective nucleophiles. Similarly, while primary and secondary amines are nucleophilic, their reactivity can be enhanced in the presence of a non-nucleophilic base that acts as a proton scavenger for the HCl generated during the reaction.[1]

Solutions:

-

Select a Base with Appropriate Strength: The pKa of the base's conjugate acid should be significantly higher than the pKa of the nucleophile.

-

For phenols (pKa ~10), moderately strong inorganic bases are typically sufficient.

-

For aliphatic amines , which are already good nucleophiles, a non-nucleophilic organic base like pyridine or triethylamine (TEA) can be used to scavenge the acid byproduct.[1]

-

For aromatic amines (e.g., aniline), which are weaker bases due to the delocalization of the nitrogen lone pair into the aromatic ring, stronger conditions may be needed.[2][3]

-

Table 1: Recommended Bases for Nucleophile Activation

| Nucleophile Type | Recommended Base | pKa of Conjugate Acid | Rationale & Considerations |

| Phenols | Potassium Carbonate (K₂CO₃) | ~10.3 | Standard, effective choice for most phenols.[4] |

| Cesium Carbonate (Cs₂CO₃) | ~10.3 | More soluble than K₂CO₃, can sometimes improve yields. | |

| Sodium Hydride (NaH) | ~36 | Very strong base for hindered or electron-deficient phenols. Use with caution; requires anhydrous conditions. | |

| Aliphatic Amines | Pyridine | ~5.2 | Acts as a base to neutralize HCl byproduct without competing as a nucleophile. |

| Triethylamine (TEA) | ~10.7 | Stronger, non-nucleophilic base. Use when a stronger acid scavenger is needed. | |

| Aromatic Amines | Potassium tert-butoxide (KOtBu) | ~19 | A strong, non-nucleophilic base suitable for deprotonating less reactive amines or when forcing conditions are required.[4] |

2. Cause: Incorrect Solvent Selection

The choice of solvent has a dramatic impact on the rate of S_N2 reactions. Using the wrong type of solvent can effectively halt the reaction.

The Chemistry: S_N2 reactions are significantly faster in polar, aprotic solvents.[5][6] Protic solvents (like water or alcohols) have acidic protons that can form strong hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and reactivity, which slows down or prevents the S_N2 attack.[7][8] In contrast, polar aprotic solvents (like DMF or acetone) can dissolve the reactants and stabilize the transition state but do not form strong hydrogen bonds with the anionic nucleophile, leaving it "naked" and highly reactive.[5][8]

Solutions:

-

Use Polar Aprotic Solvents: Always select a polar aprotic solvent to maximize the reactivity of your nucleophile.

-

Ensure Anhydrous Conditions: The phenacyl chloride reagent is sensitive to moisture. Water can act as a weak nucleophile, leading to hydrolysis and reducing the yield of your desired product. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Table 2: Solvent Effects on S_N2 Reaction Rates

| Solvent Class | Examples | Effect on S_N2 Rate | Reason |

| Polar Aprotic (Recommended) | DMF, DMSO, Acetone, Acetonitrile | Fastest | Solvates the counter-ion (cation) but leaves the nucleophile highly reactive.[5][9] |

| Polar Protic | Water, Methanol, Ethanol | Slowest | Forms a "solvent cage" around the nucleophile via hydrogen bonding, lowering its reactivity.[7][8] |

| Non-Polar | Hexane, Toluene, Dichloromethane | Slow to Moderate | Poor solubility of ionic nucleophiles or bases often limits the reaction rate. |

3. Cause: Sub-Optimal Reaction Temperature

Chemical reactions are sensitive to temperature. A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can cause degradation of the starting materials or the product.

The Chemistry: The rate of reaction generally increases with temperature. However, this compound and many potential products can be thermally unstable. Excessive heat can lead to the formation of complex side products and discoloration (tarring).

Solutions:

-

Start at Room Temperature: For most reactions with activated nucleophiles, room temperature (20-25 °C) is a good starting point.

-

Gentle Heating: If the reaction is slow, gently heat the mixture to 40-60 °C and monitor the progress by TLC or LC-MS. For less reactive nucleophiles, temperatures up to 80 °C may be required.[4]

-

Initial Cooling for Highly Reactive Species: If you are using a very strong base like NaH or a highly reactive nucleophile, consider cooling the initial mixture to 0 °C before adding the phenacyl chloride to control the initial exotherm.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A1: This reagent is a lachrymator and is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: I am trying to alkylate a molecule with both a phenol and a tertiary amine. How can I favor O-alkylation over N-alkylation? A2: This is a common selectivity challenge. While a tertiary amine can be alkylated to form a quaternary ammonium salt, the phenoxide is generally a softer, more reactive nucleophile for this type of S_N2 reaction. To favor O-alkylation:

-

Use a base that will selectively deprotonate the phenol without reacting with the tertiary amine (e.g., K₂CO₃).

-

The formation of the phenoxide anion makes the oxygen significantly more nucleophilic than the neutral tertiary amine.[4]

-

Running the reaction in a polar aprotic solvent like DMF or DMSO will favor O-alkylation.[9]

Q3: What are the most common side products I might encounter? A3: Besides unreacted starting materials, potential side products include:

-

Hydrolysis Product: Formation of 2-hydroxy-1-(3,6-dichloro-2-fluorophenyl)ethan-1-one if water is present.

-

Over-alkylation: If your nucleophile has multiple reactive sites, you might see di- or tri-substituted products.[10]

-

Elimination Products: While less common for this substrate, strong, bulky bases at high temperatures can potentially lead to elimination reactions.

-

Reaction with Guanine: If working with DNA or related structures, be aware that 2-haloacetophenones can react with guanine nucleobases.[11]

Q4: What are the best methods for monitoring reaction progress and purifying the final product? A4:

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system that gives good separation between your starting material, product, and any major impurities. Staining with potassium permanganate can help visualize spots if they are not UV-active. LC-MS is also highly effective for tracking product formation and identifying byproducts.

-

Purification:

-

Work-up: A typical aqueous work-up involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

-

Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[12][13] Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

-

Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard purification technique.[12]

-

Experimental Protocol Example: O-Alkylation of 4-Methoxyphenol

This protocol provides a general workflow for the alkylation of a simple phenol.

**dot

// Nodes Setup [label="1. Reaction Setup\n(Flask, Stir Bar, N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Reagents\n(Phenol, Base, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="3. Add Electrophile\n(Phenacyl Chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="4. Reaction\n(Stir at RT, Monitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="5. Aqueous Work-up\n(Quench, Extract)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="6. Purification\n(Chromatography or\nCrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Setup -> Reagents; Reagents -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product; } dot

Caption: General experimental workflow for alkylation reactions.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq).

-

Add Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.2 M concentration relative to the phenol).

-

Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.

-

Addition of Electrophile: Stir the mixture at room temperature for 15 minutes. Then, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise over 5 minutes.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). If the reaction is slow after 4 hours, gently heat to 50 °C.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by either recrystallization from ethanol or silica gel column chromatography to yield the pure product.

References

-

ResearchGate. (2025). Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2014). 8.2: Factors That Affect S_N2 Reactions. Retrieved from Chemistry LibreTexts. [Link]

-

Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Retrieved from Chad's Prep. [Link]

-

Learning Simply. (2014). Solvent Effects on Sn2 Reactions. Retrieved from YouTube. [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from Chemistry Steps. [Link]

-

Chemguide. (n.d.). phenylamine (aniline) as an amine. Retrieved from Chemguide. [Link]

-

MDPI. (n.d.). Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. Retrieved from MDPI. [Link]

-

Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Retrieved from r/chemistry. [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from ResearchGate. [Link]

-

BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from BYJU'S. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]